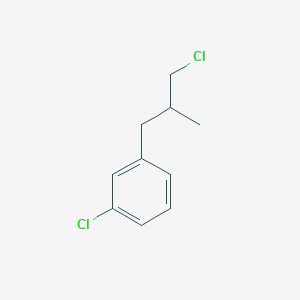
1-Chloro-3-(3-chloro-2-methylpropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(3-chloro-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-2-methylpropyl group and a chlorine atom at the 1 and 3 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-chloro-2-methylpropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 3-chloro-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved using similar Friedel-Crafts alkylation methods, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of continuous flow reactors and advanced separation techniques to purify the final product .
化学反应分析
Types of Reactions
1-Chloro-3-(3-chloro-2-methylpropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the alkyl chain can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the alkyl chain.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.
Major Products Formed
Substitution: Products include substituted benzene derivatives and substituted alkyl chains.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include hydrocarbons with reduced alkyl chains.
科学研究应用
1-Chloro-3-(3-chloro-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-chloro-3-(3-chloro-2-methylpropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the alkyl chain can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .
相似化合物的比较
Similar Compounds
1-Chloro-3-methylbenzene: Similar structure but lacks the 3-chloro-2-methylpropyl group.
1-Chloro-3-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of the 3-chloro-2-methylpropyl group.
1-Chloro-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of the 3-chloro-2-methylpropyl group
Uniqueness
1-Chloro-3-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both a chlorine atom and a 3-chloro-2-methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H12Cl2 |
|---|---|
分子量 |
203.10 g/mol |
IUPAC 名称 |
1-chloro-3-(3-chloro-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Cl2/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3 |
InChI 键 |
UKLVWOHFWBUPGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=CC=C1)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


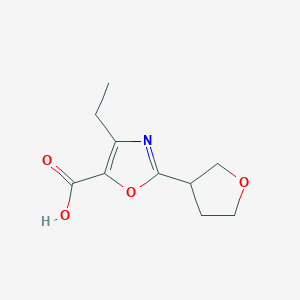
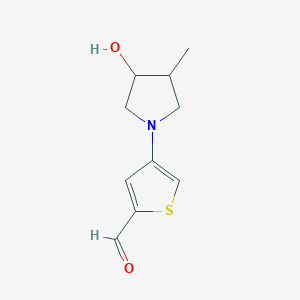
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
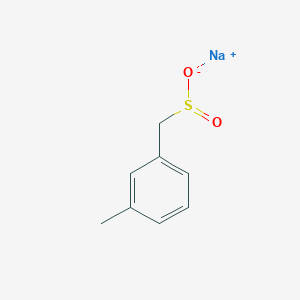
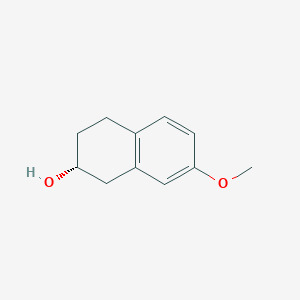
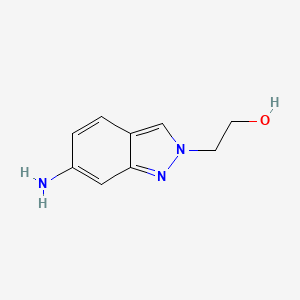
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
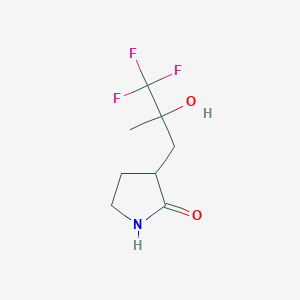
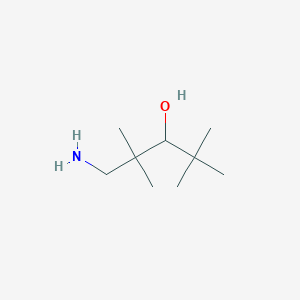
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
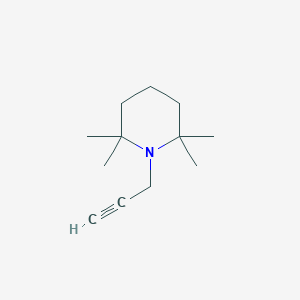
![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
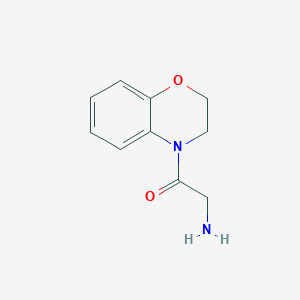
amine](/img/structure/B13186479.png)
